PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple cyclopentyl and siloxane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl and siloxane precursors. These precursors are then subjected to a series of reactions, including hydrosilylation and vinylation, under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves its interaction with molecular targets through its siloxane and ethenyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& stands out due to its unique combination of cyclopentyl and siloxane groups. Similar compounds include:
Phenanthrene derivatives: These compounds share some structural similarities but lack the extensive siloxane network.
Siloxane-based compounds: While they share the siloxane backbone, they do not possess the same level of cyclopentyl substitution. This uniqueness makes this compoundamp; a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C39H72O13Si9 |
---|---|
Molekulargewicht |
1001.7 g/mol |
IUPAC-Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C39H72O13Si9/c1-4-53(2,3)40-61-50-58(37-27-13-14-28-37)44-55(34-21-7-8-22-34)41-54(33-19-5-6-20-33)42-56(46-58,35-23-9-10-24-35)48-60(52-61,39-31-17-18-32-39)49-57(43-54,36-25-11-12-26-36)47-59(45-55,51-61)38-29-15-16-30-38/h4,33-39H,1,5-32H2,2-3H3 |
InChI-Schlüssel |
ZEIBVTZQEVTIBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Kanonische SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.